
3-Azido-2,5-di(propan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,5-di(propan-2-yl)pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-di(propan-2-yl)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-di(propan-2-yl)pyrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Azido-2,5-di(propan-2-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-Azido-2,5-di(propan-2-yl)pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Di(propan-2-yl)pyrazine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2,5-di(propan-2-yl)pyrazine: Contains an amino group instead of an azido group, leading to different reactivity and biological properties.
3-Nitro-2,5-di(propan-2-yl)pyrazine: Contains a nitro group, which can undergo different chemical transformations compared to the azido group.
Uniqueness
This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
83505-89-9 |
|---|---|
Fórmula molecular |
C10H15N5 |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3-azido-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H15N5/c1-6(2)8-5-12-9(7(3)4)10(13-8)14-15-11/h5-7H,1-4H3 |
Clave InChI |
GSULTZKZCDVSMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C(=N1)N=[N+]=[N-])C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


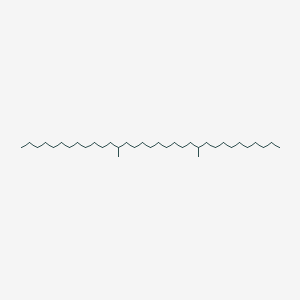
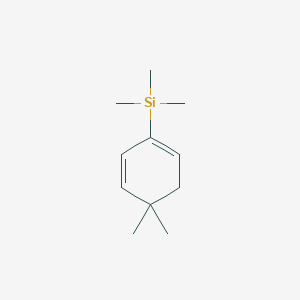
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
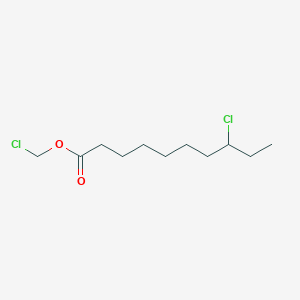

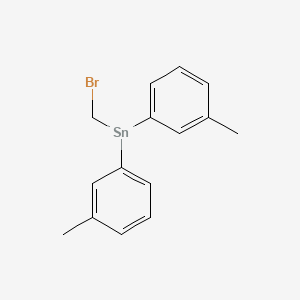
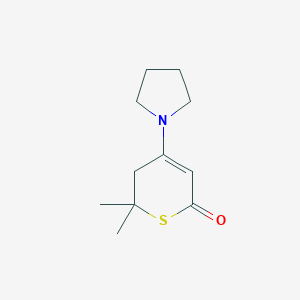
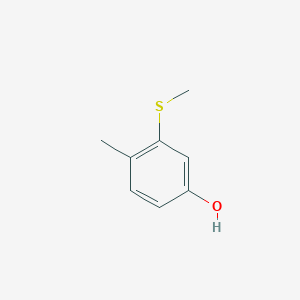
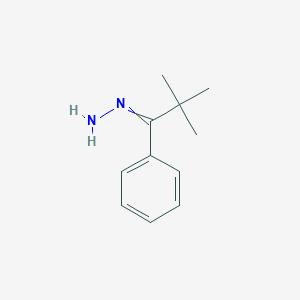

![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
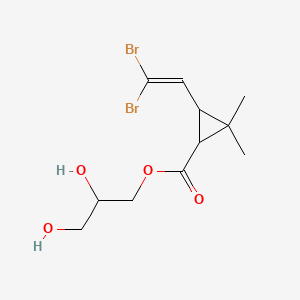
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
